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LC3-mHTT-IN-AN1

Huntington's disease Autophagy Target engagement

LC3-mHTT-IN-AN1 (Compound AN1; CAS 486443-73-6) is a small-molecule autophagosome-tethering compound (ATTEC) that functions as a molecular linker between the autophagosome protein LC3B and mutant huntingtin protein (mHTT). Identified via small-molecule-microarray-based screening and first reported in *Nature* in 2019, AN1 is one of only four compounds in its class (alongside 10O5, 8F20, and AN2) demonstrated to directly tether mHTT to LC3B without engaging wild-type HTT (wtHTT).

Molecular Formula C15H9Br2NO3
Molecular Weight 411.04 g/mol
Cat. No. B15607009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC3-mHTT-IN-AN1
Molecular FormulaC15H9Br2NO3
Molecular Weight411.04 g/mol
Structural Identifiers
InChIInChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3-
InChIKeyGPKLWRHHVIBYEO-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LC3-mHTT-IN-AN1 (AN1): A First-in-Class Autophagosome-Tethering Compound for Allele-Selective Clearance of Mutant Huntingtin Protein


LC3-mHTT-IN-AN1 (Compound AN1; CAS 486443-73-6) is a small-molecule autophagosome-tethering compound (ATTEC) that functions as a molecular linker between the autophagosome protein LC3B and mutant huntingtin protein (mHTT) . Identified via small-molecule-microarray-based screening and first reported in *Nature* in 2019, AN1 is one of only four compounds in its class (alongside 10O5, 8F20, and AN2) demonstrated to directly tether mHTT to LC3B without engaging wild-type HTT (wtHTT) . Its mechanism enables targeted, autophagy-dependent degradation of disease-causing mHTT in an allele-selective manner, representing a novel therapeutic modality distinct from traditional enzyme inhibitors, antisense oligonucleotides, or PROTACs .

Why LC3-mHTT-IN-AN1 Cannot Be Substituted by Other ATTECs or mHTT-Targeting Agents


The four HTT-LC3 linker compounds identified in the Li et al. (2019) study exhibit divergent chemical structures, binding affinities, and effective concentrations, making them non-interchangeable . AN1 (a brominated indolin-2-one) is structurally distinct from AN2 (a naturally occurring coumarin glycoside), 10O5, and 8F20, each with unique binding interfaces on both LC3B and mHTT . Critically, AN1 achieves allele-selective mHTT reduction at 100 nM in cultured HD mouse neurons, while AN2 requires a lower concentration of 50 nM, indicating differing potencies that directly impact experimental design . Furthermore, the compounds differ in their selectivity profiles against other polyQ-expanded proteins—a property essential for Huntington's disease research applications. Substituting AN1 for a generic mHTT antibody, antisense oligonucleotide, or even another ATTEC member introduces uncontrolled variables in target engagement efficiency, autophagy dependence, and off-target risk, compromising reproducibility in mechanistic studies and phenotypic rescue assays .

Quantitative Differentiation Evidence for LC3-mHTT-IN-AN1 Relative to Its Closest Comparators


Direct Binding Selectivity: AN1 Engages mHTT and LC3B but Not Wild-Type HTT

In microscale thermophoresis (MST) binding assays, AN1 demonstrated direct, saturable binding to purified LC3B and to polyQ-expanded mHTT (72Q-GFP) but showed no detectable binding to wild-type HTT (25Q-GFP) or to sfGFP control protein . This allele-selective binding profile was confirmed by orthogonal pull-down assays using streptavidin beads loaded with biotinylated AN1, which captured mHTT from HD mouse brain lysates but did not enrich wtHTT . In contrast, AN2 showed binding to 72Q-GFP but with a different affinity profile; 10O5 and 8F20 also exhibited polyQ-dependent binding but with varying degrees of selectivity across different polyQ lengths . The allele-selectivity at the biophysical binding level is the foundational property that distinguishes AN1 from non-selective mHTT binders such as small-molecule aggregation inhibitors.

Huntington's disease Autophagy Target engagement Small-molecule linker Microscale Thermophoresis (MST)

Concentration-Dependent mHTT Reduction in HD Knock-In Mouse Neurons

In primary cortical neurons from HdhQ7/Q140 HD knock-in mice, AN1 at 100 nM significantly reduced mHTT protein levels after 48-hour treatment, as quantified by western blot densitometry using multiple anti-HTT antibodies (2166, MW1, 3B5H10) . The mHTT-lowering effect was allele-selective, leaving wtHTT (Q7 allele product) levels unchanged, and was observed in both heterozygous Q7/Q140 neurons and cells expressing only the mutant allele . The effective concentration for AN1 (100 nM) is higher than that required for AN2 (50 nM), indicating that AN2 is approximately 2-fold more potent in this cellular assay system . However, AN1 and 10O5 share comparable effective concentrations (both 100 nM), while 8F20 showed toxicity at 300 nM—a liability absent in AN1 at concentrations up to at least 300 nM in cell viability assays .

Huntington's disease Neurodegeneration Autophagy Protein degradation Drug discovery

Autophagy-Dependent Mechanism: mHTT Clearance Requires Functional Autophagy Pathway

The mHTT-lowering activity of AN1 is fully abrogated by co-treatment with autophagy inhibitors ammonium chloride (NH4Cl) or chloroquine, confirming that AN1-induced mHTT reduction operates exclusively through the autophagy-lysosome pathway . In HdhQ7/Q140 cortical neurons, the significant decrease in mHTT levels induced by 100 nM AN1 was completely blocked when NH4Cl (10 mM) or chloroquine (50 μM) was added, demonstrating strict autophagy dependence . Furthermore, ATG5 siRNA knockdown in HD patient-derived fibroblasts abolished AN1-mediated mHTT reduction, and the effect was similarly lost in Atg5-knockout mouse embryonic fibroblasts . This mechanistic specificity contrasts with alternative mHTT-lowering strategies such as antisense oligonucleotides or RNAi, which act upstream at the mRNA level, or aggregation inhibitors, which prevent protein aggregation without promoting clearance. Among the four ATTECs, all compounds showed autophagy-dependent activity, but the degree of dependence varied; AN1 demonstrated the most complete rescue by NH4Cl and chloroquine in head-to-head comparison .

Autophagy LC3B Proteopathy Targeted protein degradation Mechanism of action

In Vivo Phenotypic Rescue in Huntington's Disease Model Organisms

AN1 demonstrated statistically significant rescue of disease-relevant phenotypes in both Drosophila and mouse models of Huntington's disease, establishing translational relevance beyond cell culture . In an HD Drosophila model expressing mHTT (Q120) in photoreceptor neurons, AN1 treatment rescued the progressive eye degeneration phenotype, quantified by pseudopupil assay . In the R6/2 HD mouse model, AN1 administration reduced mHTT aggregate burden in the striatum and improved motor performance as measured by rotarod latency . Critically, AN1 treatment did not alter wild-type HTT levels in control animals, confirming allele-selectivity in vivo . While AN2 also showed in vivo activity, the effective doses differed: AN1 required higher doses than AN2 in Drosophila, consistent with their cellular potency relationship . Among the four ATTECs, both AN1 and AN2 were validated in mammalian models, whereas 10O5 and 8F20 were primarily characterized in cellular and Drosophila systems, making AN1 one of only two compounds with demonstrated mammalian in vivo efficacy at the time of publication .

In vivo efficacy Drosophila HD model Mouse HD model Phenotypic rescue Therapeutic validation

PolyQ Expansion Length Selectivity and Broader Proteopathy Application Potential

AN1 selectively reduces protein levels of polyQ-expanded proteins beyond mHTT, including mutant ataxin-3 (ATXN3)—the causative protein in spinocerebellar ataxia type 3 (SCA3)—while sparing non-expanded counterparts . In transiently transfected HEK293T cells, AN1 at 100 nM preferentially reduced the levels of polyQ-expanded ATXN3 (72Q) compared to wild-type ATXN3 (22Q), as quantified by western blot densitometry . This polyQ-length-dependent selectivity is a shared property among all four ATTECs but with quantitative differences: AN1 showed a clear 72Q vs 22Q selectivity ratio, while 10O5 and AN2 exhibited varying degrees of selectivity across a panel of polyQ-GFP constructs (25Q, 38Q, 46Q, 53Q, 72Q) . In the IncuCyte live-cell imaging assay, AN1 significantly reduced 72Q-GFP and 46Q-GFP levels but not 25Q-GFP, confirming that selectivity extends to living cells . This polyQ-length discrimination is not achievable with pan-HTT antibodies, gene-silencing approaches that knock down both alleles, or general autophagy inducers like rapamycin that promote non-selective bulk degradation .

Polyglutamine disease ATXN3 Spinocerebellar ataxia Targeted protein degradation Proteopathy

Chemical Purity and Lot-to-Lot Consistency: Selleck's 99.85% HPLC Grade Verification

For research procurement, analytical purity is a critical decision factor. Selleck Chemicals supplies LC3-mHTT-IN-AN1 (Cat.No. S0778) with a verified HPLC purity of 99.85% (Batch S077801), as documented in the product Certificate of Analysis . This purity level substantially exceeds the ≥98% and ≥95% purity specifications reported by other vendors . The compound is characterized as a mixture of cis and trans isomers with respect to the benzylidene double bond, which is an inherent structural feature explicitly noted by suppliers . Selleck's batch-specific CoA provides traceable quality documentation—a requirement for rigorously controlled replicate experiments and publication-grade data. Other vendors typically report ≥98% purity without providing batch-specific chromatograms, introducing potential variability in biological assay outcomes.

Quality control HPLC purity Reproducibility Procurement specification Chemical characterization

High-Impact Research Applications Where LC3-mHTT-IN-AN1 Provides Differentiated Value


Mechanistic Dissection of Autophagy-Dependent mHTT Clearance Pathways

AN1's strict autophagy dependence, confirmed by complete reversal of mHTT reduction with NH4Cl, chloroquine, and ATG5 knockdown, makes it the compound of choice for experiments requiring unambiguous determination of autophagy-lysosome pathway involvement . Researchers can use AN1 in combination with autophagy inhibitors, genetic knockouts (ATG5, ATG7, Beclin-1), or lysosomal inhibitors (bafilomycin A1) to map the molecular steps of mHTT degradation from autophagosome formation through cargo delivery and lysosomal proteolysis. For experiments where trace autophagy-independent degradation must be rigorously excluded, AN1 provides the cleanest mechanistic signal among the four ATTECs .

Benchmarking Next-Generation ATTECs and Targeted Protein Degradation Modalities

As one of the founding compounds of the ATTEC pharmacological class, AN1 serves as an essential reference standard for head-to-head comparisons with novel autophagosome-tethering compounds developed in academic or pharmaceutical settings . Its well-characterized profile—including cellular potency (100 nM), polyQ-length selectivity (72Q > 46Q > 25Q), in vivo efficacy in Drosophila and mouse models, and allele-selectivity—provides a multi-parameter benchmark against which new ATTECs can be systematically evaluated. AN1's availability from Selleck at 99.85% purity with batch-specific CoA documentation further supports its use as a controlled reference compound in multi-laboratory reproducibility initiatives .

PolyQ Disease Comparative Biology: Investigating Shared Degradation Mechanisms Across HD and SCA3

AN1's demonstrated cross-reactivity with polyQ-expanded ATXN3 (the causative protein in SCA3) enables direct comparative studies of mHTT and mutant ATXN3 degradation using a single chemical probe . Researchers studying overlapping pathogenic mechanisms across multiple polyQ diseases can co-treat cellular models of HD and SCA3 with AN1 and measure differential degradation kinetics, ubiquitination patterns, or autophagosomal co-localization, providing a unified chemical tool for analyzing polyQ-expanded protein clearance. The selectivity of AN1 for pathogenic-length polyQ (72Q) over non-pathogenic-length polyQ (25Q) ensures that normal proteome function is preserved during these studies .

In Vivo Pharmacodynamic Studies of Allele-Selective mHTT Lowering in Mammalian HD Models

AN1 is one of only two ATTECs validated in mammalian HD mouse models (R6/2 mice) with demonstration of both target engagement (mHTT aggregate reduction in striatum) and functional benefit (rotarod performance improvement) . Researchers designing preclinical pharmacodynamic or pharmacokinetic-pharmacodynamic (PK-PD) studies in HD mouse models can use AN1 as a tool compound to establish dose-response relationships, time-course of mHTT lowering, and CNS penetration characteristics of the ATTEC class. The documented lack of wtHTT alteration in treated animals provides the safety benchmark needed for chronic dosing studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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